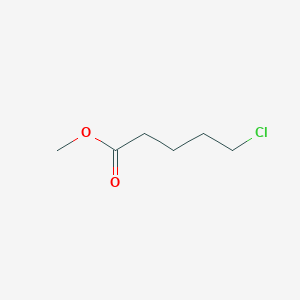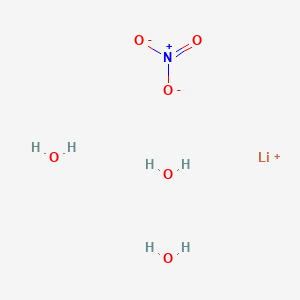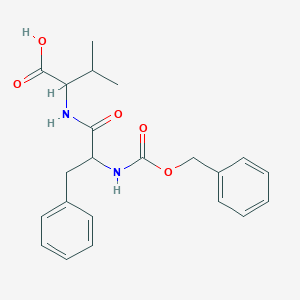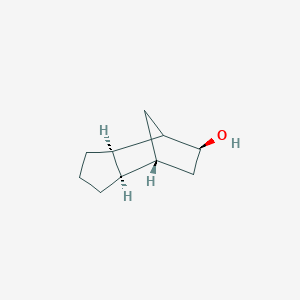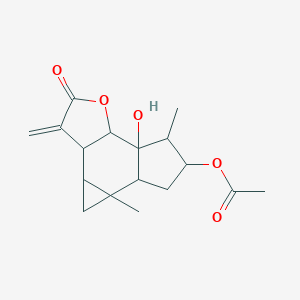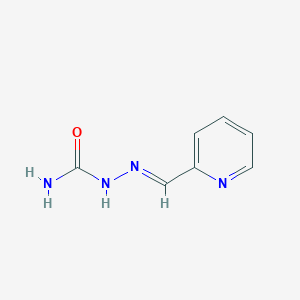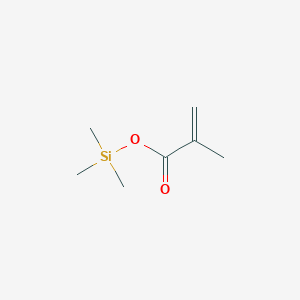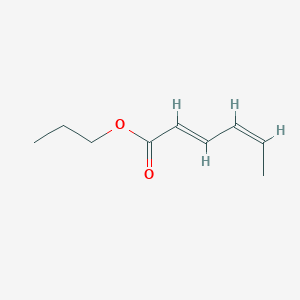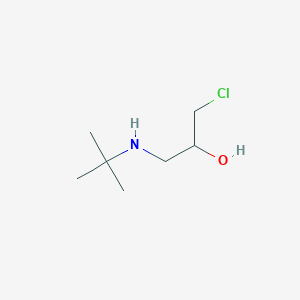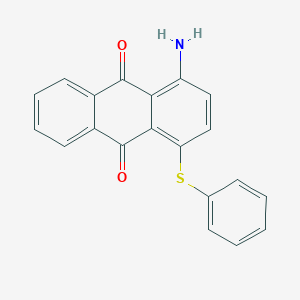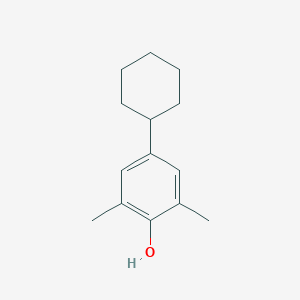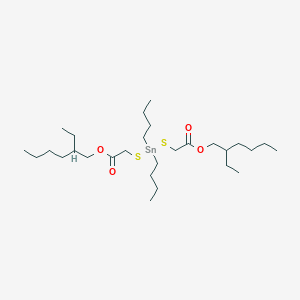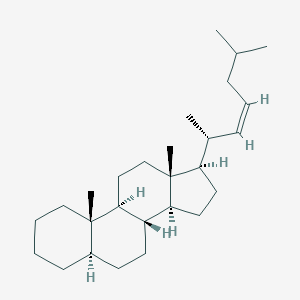
5alpha-Cholest-22-ene, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Cholest-22-ene, (Z)- is a cholesterol derivative that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and the various biochemical and physiological effects it exhibits. In
Applications De Recherche Scientifique
5alpha-Cholest-22-ene, (Z)- has been used in various scientific research applications, including studies on the regulation of cholesterol metabolism, the development of new drugs for the treatment of cholesterol-related diseases, and the investigation of the effects of cholesterol on cellular processes such as membrane fluidity and protein function. This compound has also been studied for its potential applications in the field of cancer research, as it has been shown to exhibit antiproliferative effects on certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 5alpha-Cholest-22-ene, (Z)- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cholesterol metabolism, or by modulating the expression of genes involved in cellular processes such as apoptosis and cell cycle regulation.
Effets Biochimiques Et Physiologiques
Studies have shown that 5alpha-Cholest-22-ene, (Z)- exhibits various biochemical and physiological effects. For example, this compound has been shown to reduce the levels of total cholesterol and LDL cholesterol in the blood, while increasing the levels of HDL cholesterol. Additionally, 5alpha-Cholest-22-ene, (Z)- has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5alpha-Cholest-22-ene, (Z)- in lab experiments is its unique chemical structure, which allows for the investigation of specific biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize and has been shown to exhibit low toxicity in animal studies. However, one limitation of using 5alpha-Cholest-22-ene, (Z)- in lab experiments is the lack of information regarding its long-term effects on human health.
Orientations Futures
There are several future directions for further research on 5alpha-Cholest-22-ene, (Z)-. One such direction is the investigation of its potential as a therapeutic agent for the treatment of cholesterol-related diseases such as atherosclerosis and hypercholesterolemia. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on cellular processes such as apoptosis and cell cycle regulation. Finally, more research is needed to determine the long-term effects of 5alpha-Cholest-22-ene, (Z)- on human health, particularly with regards to its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5alpha-Cholest-22-ene, (Z)- can be achieved through several methods. One such method involves the oxidation of cholesterol using chromium trioxide in acetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the oxidation of cholesterol with potassium permanganate in acetic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. Both methods result in the formation of 5alpha-Cholest-22-ene, (Z)- with high yields.
Propriétés
Numéro CAS |
15076-93-4 |
|---|---|
Nom du produit |
5alpha-Cholest-22-ene, (Z)- |
Formule moléculaire |
C27H46 |
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-6-methylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h8,10,19-25H,6-7,9,11-18H2,1-5H3/b10-8-/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1 |
Clé InChI |
FGASQKGMJOORPC-HBVVLULASA-N |
SMILES isomérique |
C[C@H](/C=C\CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC(C)CC=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
SMILES canonique |
CC(C)CC=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Synonymes |
(Z)-5α-Cholest-22-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



